N-methylaniline

Beschreibung

Historical Context and Evolution of Research on N-Methylaniline and its Derivatives

The study of aniline (B41778) and its derivatives, including this compound, has a rich history spanning over a century. solubilityofthings.com The initial focus of research was on understanding the fundamental properties and reactions of these aromatic amines. Early methods for synthesizing this compound involved the methylation of aniline, for instance, by heating it with methyl alcohol and hydrochloric acid in an autoclave, a process that also yielded N,N-dimethylaniline. google.com Another historical synthesis method involved the reaction of aniline with dimethyl sulfate. yufenggp.com A significant development in its synthesis was the discovery that this compound could be prepared by reacting monochlorobenzene with monomethylamine in the presence of a copper chloride catalyst, offering high yields. google.com

Over the decades, research has evolved from basic synthesis and characterization to exploring its diverse applications. The transformation of aniline to this compound through methods like alkylation with methyl halides or Friedel-Crafts alkylation has been a key area of study, with a focus on optimizing reaction conditions to improve yield and selectivity. echemi.com More recent research has investigated the use of various catalysts, such as a combination of copper and a chromium catalyst, to improve the efficiency of this compound production from aniline and methanol (B129727). google.com The study of this compound and its derivatives continues to advance, with ongoing research into new synthetic methodologies and applications. For example, recent studies have explored the crystal structures of 4-nitro-N-methylaniline derivatives, providing insights into their molecular configurations. researchgate.net

Significance of this compound in Chemical Research

This compound is a versatile and crucial compound in chemical research, primarily serving as a valuable intermediate in the synthesis of a wide array of organic molecules. fiveable.mehnsincere.comzxchem.com Its importance stems from its unique chemical properties, which are a result of the methyl group attached to the nitrogen atom of aniline. fiveable.meechemi.com This structural feature modifies its reactivity and solubility compared to its parent compound, aniline. hnsincere.com

Key areas of significance include:

Organic Synthesis: this compound is a fundamental building block for creating more complex molecules. fiveable.me It is a precursor in the production of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. echemi.comzxchem.com For instance, it is an intermediate in the synthesis of the insecticide buprofezin (B33132) and the herbicide mefenacet. yufenggp.comyufenggp.com

Dye and Pigment Industry: The compound plays a critical role in the manufacturing of dyes and pigments. solubilityofthings.comyufenggp.com It is used to produce azo dyes, which have widespread applications in coloring textiles, paper, and inks. fiveable.mehnsincere.com Specific examples of dyes produced using this compound include cationic brilliant red FG, cationic pink B, and reactive yellow brown KGR. yufenggp.comyufenggp.com

Pharmaceutical and Agrochemical Industries: this compound and its derivatives are integral to the synthesis of certain pharmaceutical compounds and agrochemicals. hnsincere.comechemi.comchemanalyst.com The presence of the methyl group allows for modifications that can lead to compounds with specific pharmacological activities. echemi.com

Polymer Chemistry: It serves as a co-monomer in the production of certain polymers like polyamides and polyimides. zxchem.com The electrooxidation of this compound can produce poly(this compound) (PNMA), a conductive polymer whose properties can be tuned by the reaction conditions. yufenggp.com

Fuel Additives: this compound is a primary component of the antiknock agent NMA (monomethylaniline), which is used to increase the octane (B31449) number of gasoline. wikipedia.orgyufenggp.com

Solvent and Reagent: Due to its physical properties, this compound is also utilized as a solvent in various chemical reactions. zxchem.combloomtechz.com It is also used as a reagent in organic synthesis, for example, in the study of electrophilic aromatic substitution reactions. solubilityofthings.com

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₇H₉N hnsincere.com |

| Molar Mass | 107.156 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless to pale yellow viscous liquid fiveable.mewikipedia.org |

| Boiling Point | 194 to 196 °C wikipedia.org |

| Melting Point | -57 °C wikipedia.org |

| Solubility in Water | Insoluble wikipedia.org |

The following table summarizes some of the key industrial applications of this compound:

| Industry | Application |

| Dyes and Pigments | Intermediate for azo dyes hnsincere.com |

| Agrochemicals | Precursor for herbicides and pesticides hnsincere.comchemanalyst.com |

| Pharmaceuticals | Intermediate in drug synthesis echemi.comchemanalyst.com |

| Rubber | Vulcanization accelerator hnsincere.comchemanalyst.com |

| Fuel | Antiknock agent wikipedia.orgyufenggp.com |

| Polymers | Co-monomer for polyamides and polyimides zxchem.com |

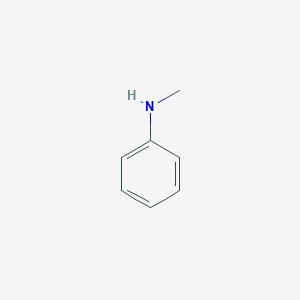

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBPFSWMIHJQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N, Array | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27082-18-4, 2739-12-0 (hydrochloride) | |

| Record name | Poly(N-methylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27082-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021841 | |

| Record name | N-Methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylaniline appears as a colorless to brown viscous liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow to light-brown liquid with a weak, ammonia-like odor; [NIOSH], COLOURLESS OR SLIGHTLY YELLOW OILY LIQUID. TURNS BROWN ON EXPOSURE TO AIR., Yellow to light-brown liquid with a weak, ammonia-like odor. | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monomethyl aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

385.3 °F at 760 mmHg (NTP, 1992), 196.25 °C, 194-196 °C, 385.3 °F | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

175 °F (NTP, 1992), 175 °F, 175 °F CC, 79.5 °C c.c. | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monomethyl aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

1 to 5 mg/mL at 70.7 °F (NTP, 1992), SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, 5624 mg/l @ 25 °C, Solubility in water: none | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.989 | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.70 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.9 | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 106 °F (NTP, 1992), 0.45 [mmHg], 0.453 mm Hg @ 25 °C, calculated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 39.9, 1 mmHg at 106 °F | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monomethyl aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

COLORLESS OR SLIGHTLY YELLOW LIQ, Yellow to light brown liquid. | |

CAS No. |

100-61-8 | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH45GK410O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline, N-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BY456D70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-71 °F (NTP, 1992), -57 °C, -71 °F | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies and Reaction Pathways for N Methylaniline

Alkylation of Aniline (B41778) with Methanol (B129727)

The alkylation of aniline with methanol is a cornerstone of N-methylaniline production. The reaction involves the substitution of a hydrogen atom on the nitrogen atom of the aniline molecule with a methyl group from methanol. This transformation can be achieved through various catalytic hydrogenation approaches, which are broadly classified into homogeneous and heterogeneous catalysis.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation strategies for the N-methylation of aniline with methanol are attractive due to the high atom economy and the generation of water as the primary byproduct. These methods operate via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the catalyst facilitates the temporary transfer of hydrogen from the alcohol to an intermediate, which then participates in the C-N bond formation.

Homogeneous catalysis for the N-methylation of aniline involves the use of soluble transition-metal complexes. These catalysts offer high activity and selectivity under mild reaction conditions. Ruthenium and iridium complexes have been extensively studied for this transformation.

Cyclometalated ruthenium complexes have demonstrated effectiveness in the methylation of anilines with methanol to selectively produce N-methylanilines. These reactions can proceed under mild conditions, for instance at 60°C, using sodium hydroxide as a base. Mechanistic studies suggest that the reaction proceeds through an active homogeneous ruthenium complex, with the β-hydride elimination of methanol being the rate-determining step. An in-situ generated complex from [RuCpCl2]2 and the dpePhos ligand has also been reported as an efficient catalyst in the presence of a near-catalytic amount of LiOt*Bu for the selective N-mono-methylation of substituted primary anilines at moderate conditions (40–100 °C). researchgate.net

Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have also been evaluated as catalysts. acs.org For example, a neutral iridium compound, [IrBr(CO)2(κC-tBuImCH2PyCH2OMe)], has been shown to selectively transform a range of aromatic primary amines into their corresponding N-methylamino derivatives with low catalyst loading (0.1 mol%) and a substoichiometric amount of cesium carbonate as a base in methanol at 150°C. The reaction mechanism is supported to be a borrowing hydrogen pathway proceeding through iridium(I) intermediates. acs.org

| Catalyst System | Temperature (°C) | Base | Key Findings |

| Cyclometalated Ruthenium Complexes | 60 | NaOH | Proceeds under mild conditions with high selectivity for this compound. |

| [RuCp*Cl2]2 / dpePhos | 40 - 100 | LiOtBu | Efficient for selective N-mono-methylation of anilines. researchgate.net |

| Iridium(I) Complexes with N,O-functionalized NHC Ligands | 150 | Cs2CO3 | High activity and selectivity at low catalyst loading. acs.org |

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, reusability, and enhanced stability under process conditions. Several classes of solid catalysts have been developed for the vapor-phase and liquid-phase methylation of aniline.

Tin-containing MFI (Mobil Five) zeolites, known as Sn-MFI or tin silicalite-1, have been investigated as effective Lewis acid catalysts for the vapor-phase methylation of aniline. researchgate.net The catalytic activity is attributed to the presence of tin incorporated into the zeolite framework. The reaction is typically carried out in a tubular reactor where a mixture of aniline and methanol is passed over the catalyst bed.

Systematic studies on the vapor-phase methylation of aniline over Sn-MFI have shown that the catalyst with a SiO2/SnO2 molar ratio of 50 is optimal, achieving 55% aniline conversion with 60% selectivity to this compound under specific process parameters. researchgate.net It was observed that at a lower space velocity (higher contact time), the aniline conversion could be increased to 71%, but this came at the cost of reduced selectivity to this compound (39%) and an increase in the formation of the byproduct N,N-dimethylaniline (58%). researchgate.net The reaction follows first-order kinetics with respect to aniline. researchgate.net

| Parameter | Value | Impact on Reaction |

| Catalyst Composition | Sn-MFI (SiO2/SnO2 = 50) | Optimum for this compound selectivity. researchgate.net |

| Aniline Conversion | 55% (optimal) - 71% (lower space velocity) | Higher conversion can lead to decreased selectivity for the desired product. researchgate.net |

| This compound Selectivity | 60% (optimal) - 39% (lower space velocity) | Inversely related to the formation of N,N-dimethylaniline. researchgate.net |

| N,N-dimethylaniline Selectivity | Increases at higher conversion rates. | A significant byproduct that reduces the yield of this compound. researchgate.net |

Alumina (B75360) (Al2O3) serves as a robust and effective catalyst for the synthesis of this compound and N,N-dimethylaniline from aniline and methanol. The method of preparation of the alumina catalyst significantly influences its activity. For instance, alumina catalysts prepared from isopropoxide and nitrate have demonstrated high activity. The catalytic activity of alumina is not susceptible to poisoning by pyridine and CO2.

Research has shown that under certain conditions, a high selectivity for N,N-dimethylaniline of 82.8% can be achieved with an aniline conversion of 90.1%. While this demonstrates the high activity of alumina catalysts, it also highlights the challenge of selectively producing this compound without further methylation.

An alternative and greener approach to methanol-based methylation involves the use of carbon dioxide and hydrogen as the methylation reagents. In this process, ceria-supported copper (Cu/CeO2) catalysts have proven to be highly effective for the selective synthesis of this compound from aniline. This method offers high selectivity to the desired mono-N-methylated product while suppressing the over-N-methylation that leads to N,N-dimethylaniline.

The high activity of the Cu/CeO2 catalyst is attributed to copper sub-nanoparticles, while the CeO2 support plays a crucial role in preventing the successive N-methylation of the target product. When comparing the performance of various supports for copper catalysts, Cu/CeO2 exhibited superior selectivity to this compound, reaching up to 98%, effectively inhibiting the formation of N,N-dimethylaniline. Other supports like Al2O3 and ZrO2 also showed good activity but with slightly lower selectivity. Among various ceria-supported metal catalysts (including Ir, Rh, Ru, Pd, Pt, and Ni), the Cu/CeO2 system was found to be the most effective, demonstrating moderate conversion and high selectivity towards this compound.

| Catalyst | Aniline Conversion (%) | This compound Selectivity (%) | Key Observation |

| Cu/CeO2 | Moderate | Up to 98% | CeO2 support suppresses over-N-methylation. |

| Cu/Al2O3 | ~2x Cu/CeO2 activity | High | Effective support, but lower selectivity than CeO2. |

| Cu/ZrO2 | ~2x Cu/CeO2 activity | High | Effective support, but lower selectivity than CeO2. |

| Ru/CeO2 | High | Low | Primarily leads to hydrogenation of the aromatic ring. |

| Pd/CeO2 | High | Low | Primarily leads to hydrogenation of the aromatic ring. |

Heterogeneous Catalysis

Skeletal Cu-based catalysts

Skeletal copper-based catalysts have been identified as effective agents for the selective N-methylation of aniline using methanol as the methylating agent. These catalysts are particularly advantageous due to their high activity and selectivity under relatively mild conditions. A notable example is a CuZnAl-based catalyst, which facilitates the N-methylation of amines through a borrowing hydrogen pathway. researchgate.net This strategy allows for the tunable synthesis of N-monomethylated amines by adjusting the reaction temperature. researchgate.net

The active surface of the copper catalyst is crucial for the initial activation of methanol, converting it into an aldehyde intermediate. The concentration of this intermediate plays a critical role in determining the selectivity of the product. researchgate.net The performance of these catalysts is influenced by the interaction between copper and the support material. For instance, in the vapor-phase synthesis of N-butylaniline, the dispersion of copper on the support was found to be a key factor. sciengine.com Catalysts with strong acidic sites tend to produce more by-products, whereas catalysts like Cu/SiO2 have demonstrated excellent activity and stability. sciengine.com

Research has shown that a skeletal Cu-based catalyst can efficiently methylate a wide array of amines, yielding high amounts of the desired product. researchgate.net The mechanism involves a borrowing hydrogen pathway, where N-monomethylation has a lower activation energy compared to subsequent methylations. researchgate.net

Table 1: Performance of a Skeletal Cu-based Catalyst in N-Methylation of Aniline Reaction conditions may vary based on specific experimental setups.

| Catalyst | Temperature (°C) | Aniline Conversion (%) | This compound Selectivity (%) | N,N-Dimethylaniline Selectivity (%) |

|---|---|---|---|---|

| CuZnAl-1.5 | 150 | 98.2 | 93.1 | 5.1 |

| CuZnAl-1.5 | 180 | >99.9 | 10.3 | 88.2 |

Ni-based catalysts

Nickel-based catalysts represent an inexpensive and efficient alternative for the N-methylation of aniline. Heterogeneous Ni catalysts have been developed for the selective mono-N-methylation of various amines using methanol. rsc.org A Ni/ZnAlOx catalyst, for example, has demonstrated high yields for this compound. rsc.org The preparation of this catalyst involves the precipitation of a NiZnAl-layered double hydroxide, followed by calcination and reduction. rsc.org The reduction temperature during catalyst preparation significantly impacts its surface area and, consequently, its catalytic performance. rsc.org

In a one-pot synthesis route, a pretreated Raney-Ni® catalyst has been used to produce N,N-dimethylaniline directly from nitrobenzene and methanol. This process ingeniously combines the in-situ hydrogenation of nitrobenzene to aniline with the subsequent N-methylation of the newly formed aniline. In this reaction, methanol serves multiple roles: as a hydrogen source for the hydrogenation, an alkylating agent, and a solvent.

Table 2: Comparison of Ni-based Catalysts for Mono-N-methylaniline Synthesis Data synthesized from studies on non-noble metal catalysts.

| Catalyst | Temperature (°C) | Time (h) | Base | Yield (%) |

|---|---|---|---|---|

| Ni/ZnAlOx | 160 | 24 | NaOH (1 equiv.) | 93 |

| Raney-Ni® (in a multi-step one-pot reaction) | 170 | N/A | N/A | High (product is N,N-dimethylaniline) |

Direct Methylation using Methyl Halides or Friedel-Crafts Alkylation

Direct methylation of aniline can be achieved through substitution reactions, including the use of methyl halides or through Friedel-Crafts alkylation. echemi.com The reaction with methyl halides, such as methyl iodide, or other methylating agents like dimethyl sulfate, introduces a methyl group onto the nitrogen atom of aniline. echemi.comchemicalbook.com Controlling reaction parameters like temperature, catalysts, and solvents is essential to optimize the yield and selectivity of this compound. echemi.com

Friedel-Crafts alkylation is another method for creating alkylbenzenes, involving the reaction of an alkyl halide with an aromatic ring using a strong Lewis acid catalyst like AlCl₃ or FeCl₃. mt.comquora.com However, this reaction has significant limitations when applied to anilines. The lone pair of electrons on the nitrogen atom of the amino group reacts with the Lewis acid catalyst. libretexts.org This interaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards the required electrophilic substitution, thus preventing the Friedel-Crafts reaction from occurring. libretexts.orgresearchgate.net

N-Methylation via Borrowing-Hydrogen Strategy

The N-methylation of amines using alcohols via the borrowing-hydrogen (BH) or hydrogen autotransfer strategy is a highly atom-efficient and environmentally friendly method. researchgate.netunivie.ac.at This process avoids the use of toxic and reactive alkylating agents like alkyl halides. researchgate.netnih.gov The general mechanism involves three key steps catalyzed by a transition metal complex:

Oxidation : The catalyst first dehydrogenates the alcohol (e.g., methanol) to form a reactive carbonyl intermediate (formaldehyde). univie.ac.atcardiff.ac.uk

Condensation : This intermediate then reacts with the amine (aniline) to form an imine (N-methylidenaniline). acs.org

Reduction : The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine (this compound) and regenerating the catalyst. univie.ac.at

A variety of transition metals, including ruthenium, rhodium, manganese, iron, and iridium, have been employed as catalysts for this transformation. cardiff.ac.uktandfonline.comrsc.org Skeletal Cu-based catalysts have also been shown to operate via this pathway for the N-methylation of aniline. researchgate.net This method is noted for its high selectivity and efficiency in producing mono-N-methylated products. researchgate.netnih.gov

Facile Protocols via Formimidate Intermediates

An efficient and general procedure for the synthesis of mono-N-methyl anilines involves the use of formimidate intermediates. researchgate.net This protocol is noted for its excellent yields and environmentally benign nature. The process begins with the quantitative generation of a formimidate intermediate by treating a primary substituted aniline with triethyl orthoformate. This step is catalyzed by a mesoporous zeolite, MCM-41-SO₃H. Following the formation of the formimidate, it is reduced using sodium triacetoxyborohydride (NaBH₃(OAc)) to yield the final mono-N-methyl aniline product. researchgate.net This facile and efficient protocol provides a valuable alternative to other methylation methods. researchgate.net

Electrochemical Synthesis and Polymerization of Poly(this compound) (PNMA)

Poly(this compound) (PNMA) is a conductive polymer that can be synthesized electrochemically. The process typically involves the anodic oxidation of the this compound monomer in an acidic electrolyte solution. electrochemsci.org PNMA films can be grown on electrode surfaces, such as platinum, using techniques like cyclic voltammetry (CV). electrochemsci.orgresearchgate.net

The synthesis is performed in a three-electrode cell, where a working electrode (e.g., Pt disc), a counter electrode (e.g., Pt foil), and a reference electrode (e.g., SCE) are used. electrochemsci.org For instance, PNMA films can be grown by cycling the potential in a solution containing this compound and an acid like HBF₄. electrochemsci.org The thickness of the resulting polymer film can be controlled by the number of potential cycles. electrochemsci.org The electrochemical preparation allows for control over the polymer's oxidation state, proton doping level, and consequently, its conductivity. unlv.edu The electrochemical behavior of the resulting PNMA film is dependent on its thickness and the applied potential. electrochemsci.org

Anodic Oxidation Mechanisms

The electrochemical polymerization of this compound proceeds via an anodic oxidation mechanism. The initial step is the oxidation of the this compound monomer on the electrode surface, which leads to the formation of radical cations. unlv.edu These reactive intermediates then couple to form dimers, which are further oxidized to dimer cation radicals. researchgate.net

The propagation of the polymer chain continues through the reaction of these oxidized oligomers with other radical cations or monomers. researchgate.net During the potentiodynamic synthesis of PNMA, cyclic voltammograms show characteristic anodic and cathodic peaks. For example, in an HBF₄ solution, an anodic peak appears at approximately 0.36 V, while cathodic peaks can be observed around 0.26 V, 0.48 V, and 0.56 V. electrochemsci.org These peaks correspond to the redox transitions between the different oxidation states of the polymer, such as the leucoemeraldine (reduced) and emeraldine (B8112657) (partially oxidized) forms. electrochemsci.org The transformation from the emeraldine to the leucoemeraldine form is associated with the reduction peak at about 0.56 V, with the reverse transition occurring at about 0.26 V. electrochemsci.org Unlike polyaniline (PAni), the methyl substituent in PNMA blocks proton exchange sites, preventing the deprotonation of imine groups that is observed in the second oxidation step of PAni. electrochemsci.org

Effect of Solvents and Anions on PNMA Conductivity

The conductivity of poly(this compound) (PNMA) is significantly influenced by the conditions of its electropolymerization, particularly the choice of solvent and the nature of the anions present in the electrolyte solution. Research into the electro-oxidation of this compound in various aqueous acidic solutions has revealed that both the polymerization rate and the conductivity of the resulting polymer can be controlled by these factors.

During electropolymerization in aqueous solutions containing different anions such as ClO₄⁻, Cl⁻, NO₃⁻, and SO₄²⁻, the rate of polymerization was found to follow the order SO₄²⁻ > NO₃⁻ > Cl⁻. The conductivity of the resulting PNMA films was of a similar order, with the highest conductivity of 2.2×10⁻³ S cm⁻¹ achieved for the SO₄²⁻ doped PNMA. This trend is explained by the Hofmeister series, which relates to the lyophilicity of the anions. Anions with lower lyophilicity, like SO₄²⁻, facilitate both the anion release from monomer-anion pairs and the effective doping of the polymer chain.

The addition of organic solvents to the aqueous polymerizing solution further enhances the conductivity of PNMA. When organic solvents like acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethylsulfoxide (DMSO) are added, they act to suppress the tangling and stacking of the PNMA polymer chains that can occur through electron-donating associations. This disentanglement promotes more effective anion doping. The most significant enhancement was observed with the addition of DMSO, which yielded the most conductive PNMA with a conductivity of 1.0×10⁻² S cm⁻¹.

Structural Changes During Redox Switching of PNMA

Poly(this compound), like its parent polymer polyaniline (PANI), is a redox-active material that undergoes distinct structural and electronic changes upon electrochemical oxidation and reduction. These changes are fundamental to its conductive properties. The polymer can exist in several oxidation states, analogous to the leucoemeraldine, emeraldine, and pernigraniline forms of PANI.

Reduced State (Leucoemeraldine form): At cathodic potentials, PNMA exists in its fully reduced state. This form consists of repeating benzenoid amine units. The polymer backbone is electronically insulating in this state, with a very low conductivity (typically 10⁻⁸ to 10⁻¹⁰ S cm⁻¹). rsc.org

Intermediate Oxidized State (Emeraldine form): As a positive potential is applied, the polymer backbone is oxidized. This process involves the removal of electrons and protons, leading to the formation of radical cations (polarons) and eventually dications (bipolarons). This results in a structure containing a mixture of benzenoid and quinoid imine units. This semi-oxidized emeraldine-like state is the most conductive form of the polymer, exhibiting high conductivity (10–100 S cm⁻¹ for PANI). rsc.org The presence of the methyl group on the nitrogen atom can influence the planarity and torsion angle between adjacent rings, which in turn affects the electronic properties and oxidation potential. rsc.org

Fully Oxidized State (Pernigraniline form): Upon further oxidation to higher potentials, the polymer is converted to its fully oxidized state, which is characterized by a chain of alternating benzenoid and quinoid rings. This form is generally unstable and insulating. rsc.org

In situ FTIR spectroscopy studies on PANI have been instrumental in monitoring these structural transformations. Key vibrational bands, such as the aromatic C-C stretching (around 1520 cm⁻¹) and the quinoid C=C stretching (around 1590 cm⁻¹), change in intensity as the polymer switches between redox states, providing direct evidence of the changes in the backbone structure. researchgate.net It is understood that PNMA undergoes similar reversible structural transformations during its redox switching.

Degradation Products of PNMA during Electrochemical Oxidation

When subjected to high anodic potentials beyond its stable redox window, PNMA, like other polyanilines, undergoes irreversible electrochemical oxidation, leading to degradation and a loss of electroactivity. rsc.org The degradation process involves the breakdown of the polymer chain.

The fully oxidized pernigraniline form is susceptible to nucleophilic attack by water or other species in the electrolyte. This can lead to hydrolysis of the imine linkages in the polymer backbone. The initial degradation products are often soluble, quinone-like molecules. Further oxidation can lead to the opening of the aromatic rings. Ultimately, prolonged overoxidation results in the complete breakdown of the polymer structure, a process known as mineralization, yielding carbon dioxide and other small molecules. researchgate.net Studies on the electrochemical oxidation of various aniline derivatives suggest that coupling reactions can also play a role in the degradation pathways, potentially forming complex cross-linked structures before the eventual breakdown of the polymer. mdpi.com

Synthesis of this compound Derivatives

Formation of N,N-Dimethylaniline

N,N-dimethylaniline can be formed from this compound through further methylation. This can occur as an over-methylation byproduct during the synthesis of this compound from aniline and a methylating agent. It can also be synthesized intentionally. For instance, reacting this compound with an excess of a reducing agent like diphenylsilane (Ph₂SiH₂) in the presence of carbon dioxide can yield N,N-dimethylaniline. Another route involves the use of CO₂ and sodium borohydride (NaBH₄), where this compound can be converted to both N,N-dimethylaniline and N-methyl-N-phenylformamide. nih.gov

Nitro-Derivatives of this compound

Nitro-derivatives of this compound are important intermediates in the synthesis of dyes and other specialty chemicals. A key example is N-methyl-p-nitroaniline.

One synthetic route to N-methyl-p-nitroaniline starts with p-nitroaniline. The synthesis involves a three-step process:

Formylation: p-Nitroaniline is first reacted with formic acid to produce N-formyl-p-nitroaniline.

Methylation: The N-formyl-p-nitroaniline is then dissolved in N,N-dimethylformamide (DMF). Potassium tert-butoxide and methyl iodide (CH₃I) are added to methylate the nitrogen atom, yielding N-methyl-N-formyl-p-nitroaniline. In one example of this step, a 92.3% yield was achieved. google.com

Deformylation: Finally, the formyl group is removed. The N-methyl-N-formyl-p-nitroaniline is dissolved in ethanol, and a reducing agent like sodium borohydride (NaBH₄) is added. The reaction is quenched with a saturated ammonium (B1175870) chloride solution. The resulting product is then recrystallized to yield high-purity N-methyl-p-nitroaniline. google.com

This method is reported to have high yields for each step (greater than 90%), with a total yield of over 80% and a product purity of ≥98%. google.com Another reported method involves the methylation of p-nitroacetanilide using methyl iodide and potassium hydroxide in acetone, followed by the hydrolysis of the acetyl group with hydrochloric acid. chemicalbook.com

Formation of N-Methyl-N-phenylformamide from CO₂ and this compound

N-methyl-N-phenylformamide can be synthesized directly from this compound using carbon dioxide as a sustainable, non-toxic C1 source. This N-formylation reaction requires a reducing agent to facilitate the conversion of CO₂. nih.govacs.org

Hydrosilanes, such as phenylsilane (PhSiH₃) and triethoxysilane, are commonly used as the reducing agent. The reaction can be catalyzed by various systems. For example, a catalyst composed of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline has been shown to be effective. An equimolar reaction of this compound with PhSiH₃ under a CO₂ atmosphere at 25 °C yielded the N-formylated product in 92% yield.

Kinetic studies have shown that the reaction proceeds via the formation of formoxysilane intermediates, which then react with this compound to form the final product. acs.org The choice of solvent also plays a role; polar solvents like DMF and DMSO can enhance the nucleophilicity of the amine and activate the silane. researchgate.net In addition to hydrosilanes, metal borohydrides like sodium borohydride (NaBH₄) can also be used as the reductant. nih.gov Under mild conditions (5 bar of CO₂ at 30-80 °C), this compound can be efficiently converted to N-methyl-N-phenylformamide. nih.gov

Reaction Mechanisms Involving this compound

Nucleophilic Substitution Reactions

This compound can act as a nucleophile in substitution reactions, where it attacks an electron-deficient center.

In aromatic nucleophilic substitution (SNAr) reactions, this compound can displace a leaving group on an activated aromatic ring. The general mechanism involves the formation of a zwitterionic intermediate. Kinetic studies on the reaction of this compound with 4-nitrophenyl-2,4,6-trinitrophenyl ether in various solvents have shown that the reaction proceeds to give the expected substitution product, N-methyl-2,4,6-trinitrodiphenylamine. unilag.edu.ngafricaresearchconnects.com

A key finding in these studies is that this compound is a less reactive nucleophile compared to aniline in SNAr reactions. africaresearchconnects.com This reduced reactivity is attributed to increased steric hindrance from the methyl group, which affects both the formation of the intermediate and the subsequent proton transfer step. The reaction rate is significantly lowered, by a factor of approximately 10^5, for this compound relative to aniline in solvents like acetonitrile and dimethyl sulfoxide (B87167) (DMSO).

The reaction of this compound with 2,4-dinitrofluorobenzene is sensitive to base catalysis, while its reactions with the corresponding chloro and bromo compounds are not. researchgate.net

Base catalysis plays a crucial role in the SNAr reactions of this compound. The reaction of this compound with 4-nitrophenyl 2,4,6-trinitrophenyl ether is general-base catalyzed in methanol. rsc.org The presence of a base facilitates the removal of a proton from the nitrogen atom in the intermediate complex, which is often the rate-limiting step. researchgate.net

Kinetic studies have revealed that these base-catalyzed nucleophilic substitution reactions are sensitive to the nature of the amine. researchgate.net The catalytic efficiency of the amine base is consistent with a proton transfer mechanism in the base-catalyzed step. africaresearchconnects.com For instance, in the reaction with 4-nitrophenyl-2,4,6-trinitrophenyl ether, both aniline and this compound exhibit the same kinetic pattern under base-catalyzed conditions across different solvents like dimethyl sulfoxide, acetonitrile, methanol, and benzene (B151609). unilag.edu.ngafricaresearchconnects.com

Radical Initiation Mechanisms

This compound can also undergo reactions involving radical intermediates, which are initiated through processes like single electron transfer.

A single electron transfer (SET) from this compound to a suitable acceptor can generate an this compound radical cation. This process is a key step in initiating certain radical reactions. For example, the combination of N-methylanilines and tBuOK has been identified as an efficient radical initiation system for the activation of iodoarenes to produce aryl radicals. nih.gov

The formation of radical cations from N,N-dialkylanilines through SET has been observed in reactions with tris(pentafluorophenyl)borane, which can act as a one-electron redox catalyst. nih.gov This SET can be initiated under dark conditions or by visible-light irradiation, depending on the aniline derivative's structure. nih.gov The resulting α-aminoalkyl radicals can then participate in further reactions, such as addition to electron-deficient olefins. nih.gov In some cases, the mechanism of nucleophilic aromatic substitution can shift from a polar SNAr pathway to a single electron transfer (SET) pathway, particularly with more basic nucleophiles. nih.gov

The reactivity of this compound in radical reactions is significantly influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring.

Electron-donating groups (EDGs) , such as a methyl group (-CH3), increase the electron density on the aromatic ring through inductive and resonance effects. yufengchemicals.comaskfilo.com This enhanced electron density makes the this compound more susceptible to oxidation and facilitates the single electron transfer process, thereby increasing its reactivity in radical initiation. The +I effect of the methyl group in this compound improves the electron density on the nitrogen atom, making it more basic and a better electron donor compared to aniline. byjus.com

Electron-withdrawing groups (EWGs) , such as a nitro group (-NO2), decrease the electron density on the aromatic ring. askfilo.comdoubtnut.com This makes the this compound less basic and a poorer electron donor, thus decreasing its reactivity towards electrophiles and in radical initiation processes that rely on single electron transfer. doubtnut.comdoubtnut.com The base-weakening effect of electron-withdrawing groups is more pronounced at the para-position than at the meta-position. doubtnut.com

Hydroamination Reactions on Catalytic Surfaces

The synthesis of this compound can be achieved through various catalytic pathways, including the hydroalkylation of nitrobenzene with methanol. This one-step synthesis has been studied using alumina catalysts modified with copper and chromium compounds. Research indicates that optimal conditions for this reductive alkylation include a temperature of 250°C, a feed weight hourly space velocity of 1 to 2 h⁻¹, a methanol-to-nitrobenzene molar ratio of 3 to 4, and a hydrogen-to-nitrobenzene molar ratio of 3 to 6. The addition of chromium to the copper-containing catalyst has been shown to enhance its activity and increase the selectivity for this compound. semanticscholar.orgresearchgate.net

Another approach involves the alkylation of aniline with methanol over bifunctional molecular sieves. These catalysts typically contain a hydrogenating component, such as copper, and an alkylating component like various zeolites (BEA, MOR, MFI, FAU) or mesoporous materials (MCM-41). Modifying these sieves with copper nitrate has been found to increase the number of Lewis acid sites while decreasing Brønsted acid sites, which influences the reaction pathway. researchgate.net

Furthermore, a two-step, one-pot hydroamination methodology has been developed for accessing linear amines from terminal olefins, which can be applied to substrates like this compound. This method utilizes sequential oxidation and reduction catalytic cycles to achieve anti-Markovnikov regioselectivity. For instance, the hydroamination of 4-phenyl-1-butene with this compound using modified Wacker oxidation conditions can yield the corresponding adduct. researchgate.net

Oxidation Reactions

Periodate Oxidation Kinetics and Mechanism

The kinetics of the manganese(II)-catalyzed oxidation of this compound (NMA) by periodate has been investigated. The reaction mechanism is proposed to involve the formation of a complex between Mn(II) and NMA, which then reacts with the periodate ion. The process is believed to involve free radicals. Key findings from kinetic studies indicate that the reaction rate is dependent on the concentrations of NMA, periodate, and the Mn(II) catalyst.

Below is a table summarizing the activation parameters for this reaction under specific conditions.

| Parameter | Value |

| ΔEa (kJ mol⁻¹) | 39.3 ± 0.2 |

| ΔH‡ (kJ mol⁻¹) | 36.8 ± 0.2 |

| ΔS‡ (J K⁻¹ mol⁻¹) | -118.6 ± 0.6 |

| ΔG‡ (kJ mol⁻¹) | 74.3 ± 0.4 |

| Conditions: [NMA] = 3.0 × 10⁻⁴ mol dm⁻³, [NaIO₄] = 3.0 × 10⁻³ mol dm⁻³, [MnII] = 1.456 × 10⁻⁷ mol dm⁻³, Acetone = 10.0 % (v/v), pH = 4.5 |

Chemical Oxidation with Dichromate

The chemical oxidation of this compound by dichromate has been examined using Raman spectroscopy. This technique allows for kinetic studies of the process. The reaction exhibits a self-accelerating character, as indicated by a sigmoidal growth in the intensities of the most prominent Raman bands. nih.govresearchgate.net The kinetics of the reaction, including the increase and subsequent decrease of band intensities, are dependent on the oxidant-to-monomer molar ratio. nih.govresearchgate.net After reaching a maximum, the Raman band intensities decrease significantly, likely due to the increased opacity and optical absorbance of the reaction mixture. nih.gov